![molecular formula C22H23N5 B11620873 3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11620873.png)
3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an imidazole ring, a pyrido[1,2-a]benzimidazole core, and a carbonitrile group. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials The process often includes the formation of the imidazole ring, followed by the construction of the pyrido[1,2-a]benzimidazole core
Formation of Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Construction of Pyrido[1,2-a]benzimidazole Core: This step involves the condensation of appropriate precursors under acidic or basic conditions.
Introduction of Carbonitrile Group: The final step involves the reaction of the intermediate compound with a suitable nitrile source, such as cyanogen bromide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Properties : Studies have shown that 3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile can inhibit specific enzymes and pathways involved in cancer cell proliferation. It may disrupt DNA synthesis and interfere with cellular signaling pathways, making it a candidate for anticancer drug development.
- Enzyme Inhibition : The compound has demonstrated the ability to bind to various molecular targets, including enzymes critical for cellular processes. This interaction is essential for understanding its mechanism of action and potential therapeutic effects.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers investigated the anticancer properties of this compound on various cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an effective anticancer agent.
Case Study 2: Enzyme Interaction Studies
Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that it could act as a competitive inhibitor, providing insights into its therapeutic applications in metabolic disorders.
Mechanism of Action
The mechanism of action of 3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative with similar basic properties.
2-methyl-1H-imidazole: Another imidazole derivative with slight structural differences.
Pyrido[1,2-a]benzimidazole: The core structure without the additional functional groups.
Uniqueness
3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzimidazole derivatives, known for their diverse biological activities. Its structure can be represented as follows:
- Molecular Formula : C18H22N4
- Molecular Weight : 306.4 g/mol
Biological Activities
The biological activities of this compound have been primarily investigated in the context of antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have indicated that similar benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with structural similarities have been shown to possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Benzimidazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3aa | Staphylococcus aureus | < 1 µg/mL |
3ad | Candida albicans | 3.9 µg/mL |
3aq | Mycobacterium smegmatis | 3.9 µg/mL |
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer properties. They act as topoisomerase inhibitors, which are crucial in DNA replication and repair processes. For example, studies on related compounds have shown cytotoxic effects on cancer cell lines, indicating potential therapeutic applications .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various benzimidazole derivatives against human lymphoblast cell lines. The results demonstrated that specific derivatives significantly inhibited cell proliferation with IC50 values in the micromolar range .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, some benzimidazole derivatives have demonstrated anti-inflammatory properties. These effects are thought to be mediated through the inhibition of inflammatory cytokines and pathways associated with chronic inflammation .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Antimicrobial Mechanism : Interaction with bacterial cell wall synthesis and disruption of membrane integrity.
- Anticancer Mechanism : Inhibition of topoisomerase enzymes leading to DNA damage and apoptosis in cancer cells.
- Anti-inflammatory Mechanism : Modulation of inflammatory pathways through cytokine inhibition.
Properties
Molecular Formula |
C22H23N5 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
3-methyl-1-(2-methylimidazol-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H23N5/c1-4-5-6-9-17-15(2)18(14-23)21-25-19-10-7-8-11-20(19)27(21)22(17)26-13-12-24-16(26)3/h7-8,10-13H,4-6,9H2,1-3H3 |
InChI Key |
WNAGVDWEPYBHJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=CN=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.